Fenticonazole

Übersicht

Beschreibung

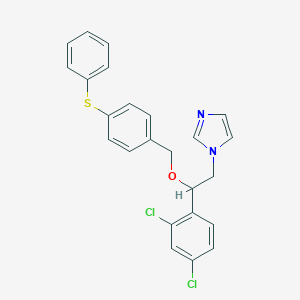

Fenticonazole, a synthetic imidazole derivative, is a broad-spectrum antifungal agent used topically to treat dermatomycoses, vaginal candidiasis, and mixed infections. Its chemical structure, α-(2,4-dichlorophenyl)-β,N-imidazolylethyl 4-phenylthiobenzyl ether nitrate, confers potent activity against dermatophytes (e.g., Trichophyton rubrum), yeasts (e.g., Candida albicans), and dimorphic fungi . The drug exhibits a tripartite mechanism: (i) inhibition of C. albicans protease acid secretion, (ii) disruption of fungal cytoplasmic membrane integrity, and (iii) blockade of cytochrome oxidases and peroxidases, leading to fungal cell death . Beyond antifungal effects, this compound demonstrates antibacterial activity against Staphylococcus aureus and Streptococcus spp., as well as antiparasitic action against Trichomonas vaginalis .

Clinically, this compound achieves high cure rates (>90%) in vaginal candidiasis and dermatomycoses when applied as a 2% cream or 100 mg ovule . Its rapid onset of action (clinical improvement within days) and favorable safety profile—characterized by mild, transient adverse events like itching or erythema—make it a well-tolerated option . Analytical methods such as HPLC-MS/MS and LC-ESI-MS/MS have been validated for pharmacokinetic studies, confirming its stability and measurable plasma concentrations in humans .

Vorbereitungsmethoden

The synthesis of fenticonazole nitrate involves multiple steps, starting from thiophenol and para aminobenzoic acid. The process includes seven reaction steps to form this compound nitrate, with a high yield . For industrial production, this compound nitrate can be prepared by sieving the compound through a fine mesh, mixing it with wool grease and mixed fatty glycerides, and then forming it into suppositories .

Analyse Chemischer Reaktionen

Fenticonazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Fenticonazole demonstrates significant efficacy against various fungal infections, including:

- Candidiasis : this compound has been shown to be highly effective in treating vaginal candidiasis. In clinical trials, a single 600 mg dose of this compound ovules resulted in a 70% cure rate within three weeks, comparable to that of clotrimazole .

- Pityriasis Versicolor : A large study indicated that this compound cream led to a 100% mycological response in patients with pityriasis versicolor .

- Dermatophyte Infections : this compound is effective against dermatophytes, with studies showing high rates of mycological clearance in tinea infections .

Table 1: Efficacy of this compound in Fungal Infections

| Infection Type | Treatment Form | Cure Rate (%) | Study Reference |

|---|---|---|---|

| Vaginal Candidiasis | Ovules (600 mg) | 70 | |

| Pityriasis Versicolor | Cream (2%) | 100 | |

| Tinea Infections | Cream/Spray/Powder | 96.3 |

Antibacterial Applications

This compound also exhibits antibacterial properties, making it suitable for treating mixed infections:

- Bacterial Vaginosis : Research indicates that this compound significantly reduces Gardnerella vaginalis proliferation in mouse models of bacterial vaginosis .

- Mixed Infections : this compound has been shown to be effective against both fungal and bacterial pathogens, providing a potential one-stop treatment for mixed infections involving Candida, Trichomonas vaginalis, and various bacteria .

Table 2: Efficacy of this compound Against Bacterial Infections

| Infection Type | Outcome | Study Reference |

|---|---|---|

| Bacterial Vaginosis | Reduced GV counts | |

| Mixed Infections | High microbiological efficacy |

Antiparasitic Applications

This compound has demonstrated activity against protozoan infections:

- Trichomoniasis : The compound shows trichomonocidal activity at concentrations as low as 50 mg/L, effective within a few hours post-application .

Table 3: Efficacy of this compound Against Protozoan Infections

Case Study 1: Efficacy in Vaginal Candidiasis

In a randomized clinical trial comparing this compound ovules with clotrimazole tablets for treating symptomatic vaginal candidiasis, both treatments showed similar efficacy with significant symptom improvement. However, this compound had a slightly higher rate of total disease-free status at three weeks post-treatment .

Case Study 2: Treatment of Mixed Vaginitis

A pilot study involving patients with mixed vaginitis demonstrated that this compound administered as ovules provided a broad-spectrum efficacy against Candida, Trichomonas, and Gardnerella species with minimal side effects. The eradication rate was observed to be around 67% across all pathogens after treatment .

Wirkmechanismus

Fenticonazole exerts its antifungal effects through multiple mechanisms:

Inhibition of Protease Acid Secretion: By Candida albicans, which prevents the fungus from degrading host tissues.

Alteration of Cytoplasmic Membrane: By inhibiting the fungal P450 isozyme, which is necessary for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.

Blockade of Cytochrome Oxidases and Peroxidases: This disrupts the fungal cell’s metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Fenticonazole belongs to the azole class of antifungals, sharing structural and functional similarities with clotrimazole, miconazole, and econazole. Below is a detailed comparison:

Antifungal Spectrum and Potency

This compound exhibits broader-spectrum activity compared to older azoles. Key differences in minimum inhibitory concentrations (MICs) are highlighted in Table 1:

Table 1: In Vitro MIC Values (μg/mL) of this compound and Comparators

- Candida spp. : this compound’s MIC range (0.05–0.55 μg/mL) is significantly lower than miconazole (0.625–1.95 μg/mL) and econazole (2.25–2.62 μg/mL), indicating superior potency .

- Dermatophytes : this compound shows 3- to 10-fold greater activity against T. mentagrophytes compared to econazole .

- Bacteria : Unlike clotrimazole, this compound inhibits gram-positive bacteria (e.g., S. aureus) at MICs ≤2 μg/mL, enhancing utility in superinfected lesions .

Pharmacokinetics and Formulation Advances

- Drug Delivery: this compound nitrate has been encapsulated in nanosystems (e.g., cerosomes, terpesomes) to improve permeation flux (Jmax = 12.7 μg/cm²/h) and reduce toxicity . Comparable innovations for miconazole or clotrimazole are less documented.

- Stability : this compound degrades under acidic, alkaline, and oxidative conditions, necessitating stability-indicating LC methods for quality control .

Clinical Efficacy

- Vaginal Candidiasis : In double-blind trials, intravaginal this compound achieved microbiological cure rates of 85–92%, comparable to miconazole (88%) and clotrimazole (82%) .

- Dermatomycoses : Topical this compound 2% cream cured 89% of tinea versicolor cases, matching clotrimazole (87%) and surpassing econazole (78%) .

- Onset of Action : this compound reduced symptoms (e.g., pruritus) within 3 days, faster than clotrimazole (5–7 days) .

Resistance and Limitations

- This compound, like other azoles, faces resistance in C. glabrata and Aspergillus spp. due to efflux pump upregulation. However, its dual antifungal mechanisms may delay resistance onset compared to clotrimazole .

Biologische Aktivität

Fenticonazole is a broad-spectrum antifungal agent belonging to the imidazole class, primarily used for treating various fungal infections. Its biological activity extends beyond antifungal effects, demonstrating significant antibacterial and antiparasitic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and its impact on microbial flora.

This compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, this compound has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antiparasitic effects against certain protozoa.

Clinical Studies

- Vaginal Candidiasis : A randomized clinical trial involving 153 patients suffering from symptomatic vaginal candidiasis demonstrated that a single dose of this compound (600 mg) resulted in a 92% mycological cure rate after 7 days. At the one-month follow-up, 83.6% of patients remained disease-free .

- Mixed Vaginitis : In another study assessing mixed vaginitis, this compound showed a cure rate of 97.5% for candidal vulvovaginitis and 85% for bacterial vaginitis. The drug was effective against pathogens including Candida albicans, Gardnerella vaginalis, and Trichomonas vaginalis with excellent tolerability .

- Cutaneous Fungal Infections : A double-blind trial comparing this compound cream with miconazole cream in patients with dermatophytosis showed that 92% of patients treated with this compound had negative mycological findings by the end of treatment, indicating its effectiveness in dermatological applications .

In Vitro Activity

This compound's in vitro activity has been extensively studied against various pathogens:

| Pathogen | MIC (µg/ml) | Time to Kill (h) |

|---|---|---|

| Candida albicans | 0.5 | 17.34 |

| Candida glabrata | 1 | 18.59 |

| Staphylococcus aureus | 4 | 10.60 |

| Escherichia coli | 4 | 10.31 |

These results indicate that this compound effectively reduces colony-forming units (CFU) at concentrations equal to or greater than the minimum inhibitory concentration (MIC) within clinically relevant time frames .

Impact on Vaginal Microbiota

This compound not only targets pathogenic organisms but also influences the vaginal microbiota positively. In a murine model of bacterial vaginosis (BV), treatment with this compound improved the balance of vaginal flora by reducing pathogenic bacterial counts and promoting the growth of beneficial species. It also decreased neutrophil infiltration and inflammatory cytokine levels in vaginal tissues, suggesting an anti-inflammatory effect .

Q & A

Basic Research Questions

Q. What experimental design frameworks are optimal for evaluating Fenticonazole's antifungal efficacy in preclinical models?

Answer: Use the PICO framework (Population: target fungal species; Intervention: this compound dosage/administration; Comparison: standard antifungals like fluconazole; Outcome: MIC values, survival rates) to structure hypotheses . Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practical viability, e.g., ensuring fungal strains are clinically relevant and ethical guidelines for animal models are followed . For reproducibility, document protocols using SPRIRIT guidelines for preclinical trials, including randomization and blinding methods .

Q. How should researchers standardize in vitro susceptibility testing protocols for this compound across heterogeneous fungal isolates?

Answer: Adopt CLSI M27/M38 guidelines for broth microdilution assays, specifying incubation time (48–72 hrs), temperature (35°C), and RPMI-1640 media with 0.5–2% glucose. Include quality control strains (e.g., Candida parapsilosis ATCC 22019) to validate inter-lab consistency . Report MIC values with ≤1 significant digit beyond instrument precision (e.g., MIC = 1.2 µg/mL if instrument resolution is 0.1 µg/mL) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacokinetic studies?

Answer: Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability in plasma concentration-time curves. Apply Akaike Information Criterion (AIC) to compare compartmental models (e.g., one- vs. two-compartment). Report 90% confidence intervals for AUC/MIC ratios, ensuring precision aligns with HPLC/MS instrumentation limits (e.g., ±5% CV for AUC) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's efficacy against azole-resistant Candida auris isolates?

Answer: Conduct systematic sensitivity analyses to isolate variables:

- Methodological audit : Compare testing conditions (e.g., agar dilution vs. broth microdilution) and media pH (differences >0.5 alter azole activity) .

- Genomic validation : Sequence ERG11 mutations in resistant isolates and correlate with this compound binding affinity via molecular docking simulations (e.g., AutoDock Vina) .

- Meta-analysis : Apply random-effects models to aggregate data from heterogeneous studies, reporting I² statistics to quantify inconsistency .

Q. What methodologies are recommended for identifying this compound's off-target effects in host cells?

Answer:

- Transcriptomic profiling : Use RNA-seq on human keratinocytes treated with this compound (IC₅₀ doses) vs. controls. Apply GO enrichment analysis to detect pathways like steroid biosynthesis or cytochrome P450 activity .

- Proteomic validation : Perform LC-MS/MS with TMT labeling to quantify protein expression changes. Use Benjamini-Hochberg correction (FDR <0.05) to minimize false positives .

- Functional assays : Measure mitochondrial membrane potential (JC-1 staining) and ATP levels to assess cytotoxicity .

Q. How should researchers optimize this compound formulations for enhanced dermal penetration in onychomycosis models?

Answer:

- Ex vivo permeation studies : Use Franz diffusion cells with human nail plates. Test nanoemulsions (e.g., 50–200 nm particle size) vs. cyclodextrin complexes. Quantify drug retention via HPLC-UV and normalize to nail thickness (micrometer measurements) .

- Experimental design : Apply Box-Behnken response surface methodology to optimize variables: surfactant concentration (5–15%), pH (4.5–6.5), and hydration time (12–48 hrs) .

- Data reporting : Include raw permeability coefficients in appendices and processed means ± SEM in main text tables, adhering to journal formatting guidelines (Roman numerals, footnotes with abbreviations defined) .

Q. Methodological Guidance for Data Presentation

Q. What are the best practices for presenting conflicting in vivo efficacy data in this compound manuscripts?

Answer:

- Structured tables : Organize results by model (e.g., guinea pig dermatophytosis vs. murine systemic candidiasis), including key parameters: inoculum size, dosing regimen, and endpoint metrics (e.g., CFU reduction %). Use footnotes to explain outliers .

- Figure integration : Plot survival curves with Kaplan-Meier estimates and log-rank P values (specify if P <0.05 was pre-defined as significant) . For microscopy images, include scale bars and staining methods (e.g., PAS vs. Calcofluor white) .

- Discussion framing : Use LIMITATIONS-STRENGTHS-IMPLICATIONS structure: Contrast methodological disparities (e.g., immunosuppression protocols), highlight robust findings (e.g., consistent MICs across strains), and propose validation studies .

Eigenschaften

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73151-29-8 (mono-nitate) | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057812 | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-26-6 | |

| Record name | Fenticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenticonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.